

# Pharmacokinetics and pharmacodynamics of HH0043

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An In-Depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of HH0043

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

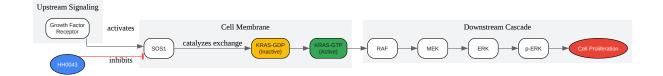
**HH0043** is a novel, potent, and orally bioavailable small molecule inhibitor of Son of Sevenless 1 (SOS1).[1][2][3] SOS1 is a guanine nucleotide exchange factor (GEF) that plays a critical role in the activation of KRAS by catalyzing the exchange of GDP for GTP.[1] By inhibiting the interaction between SOS1 and KRAS, **HH0043** presents a promising therapeutic strategy for cancers driven by KRAS mutations. This document provides a comprehensive overview of the preclinical pharmacokinetics and pharmacodynamics of **HH0043**, based on currently available data.

#### **Mechanism of Action**

**HH0043** functions by disrupting the protein-protein interaction between SOS1 and KRAS. This inhibition prevents the SOS1-mediated conversion of inactive KRAS-GDP to its active GTP-bound state, thereby attenuating downstream signaling through pathways such as the MAPK cascade (RAF-MEK-ERK). The inhibition of this pathway leads to reduced cell proliferation in KRAS-mutant cancer cells. **HH0043** has demonstrated potent activity in biochemical assays with a half-maximal inhibitory concentration (IC50) of 5.8 nM.[4]

## **Signaling Pathway**





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Caption: The SOS1-KRAS signaling pathway and the inhibitory action of **HH0043**.

#### **Pharmacokinetics**

**HH0043** has been characterized as having a favorable drug metabolism and pharmacokinetics (DMPK) profile.[1] In vitro studies have provided key data on its plasma protein binding and potential for drug-drug interactions.

**In Vitro Pharmacokinetics** 

Parameter	Species	Value
Plasma Protein Binding (fu, %)	Mouse	6.75%
Rat	5.29%	
Dog	5.45%	
Human	4.81%	
CYP Inhibition (IC50, μM)	1A2	17.50
2C9	5.69	
2C19	3.16	
2D6	11.10	
3A4-M	>50	_
hERG Inhibition (IC50, μM)	2.45	-



## **Pharmacodynamics**

The pharmacodynamic effects of **HH0043** have been evaluated in both in vitro cellular assays and in vivo tumor xenograft models.

#### **In Vitro Cellular Potency**

In a 3D proliferative assay using the KRAS G12C-mutated human non-small cell lung cancer cell line NCI-H358, **HH0043** demonstrated potent anti-proliferative activity.

Cell Line	Assay Type	Parameter	HH0043	BI-3406 (Comparator)
NCI-H358	3D Proliferation	IC50	90 nM	322 nM

As shown, **HH0043** was found to be approximately 3 to 4 times more potent than the comparator SOS1 inhibitor, BI-3406, in this cellular context.[1]

### **In Vivo Antitumor Efficacy**

The in vivo efficacy of **HH0043** was assessed in a xenograft model using the same NCI-H358 cell line.

Animal Model	Treatment	Dosing	Duration	Result (TGI)
Subcutaneous NCI-H358 Xenograft in Mice	НН0043	50 mg/kg, oral, twice daily	28 days	76%
BI-3406	50 mg/kg, oral, twice daily	28 days	49%	

Oral administration of **HH0043** led to a significant tumor growth inhibition of 76%, which was superior to the 49% inhibition observed with BI-3406 at the same dose.[1][2][3] Importantly, no obvious body weight loss was observed in the mice treated with **HH0043**.[1]



#### **In Vivo Target Engagement**

A pharmacokinetics/pharmacodynamics (PK/PD) study was conducted on day 28 of the in vivo efficacy study to assess the effect of **HH0043** on the downstream signaling pathway in the tumor tissue. The results demonstrated that **HH0043** effectively inhibited the phosphorylation of ERK (p-ERK) in vivo. This inhibition was more potent and durable compared to that of BI-3406, with sustained p-ERK modulation observed at both 2 and 24 hours post-dose.[1]

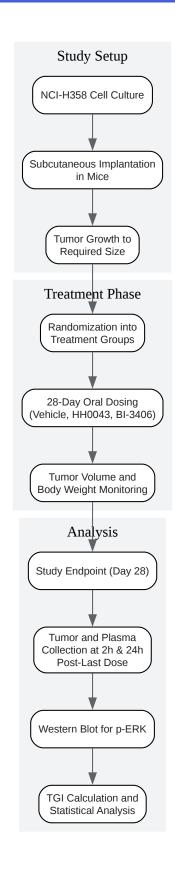
# **Experimental Protocols**In Vitro Pharmacokinetics

Detailed methodologies for the in vitro pharmacokinetic assays are described in the supplementary information of the primary publication. The following is a summary of the likely procedures.

- Plasma Protein Binding: Equilibrium dialysis is a standard method used to determine the fraction of a drug that is unbound in plasma.
- CYP Inhibition: The potential for **HH0043** to inhibit major cytochrome P450 enzymes is typically evaluated using human liver microsomes and specific probe substrates for each CYP isoform.
- hERG Inhibition: The potential for cardiac liability is assessed through an in vitro hERG inhibition assay, often using patch-clamp electrophysiology on cells expressing the hERG channel.

## In Vivo Efficacy and PK/PD Study





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Caption: Workflow for the in vivo xenograft efficacy and PK/PD study.



The in vivo study was conducted using a subcutaneous xenograft model with the NCI-H358 human lung cancer cell line in mice. After tumor establishment, the animals were treated orally with **HH0043** or a comparator twice daily for 28 days. Tumor volume and body weight were monitored throughout the study. For the PK/PD analysis, tumor samples were collected at specified time points after the final dose on day 28 to measure the levels of p-ERK, likely by Western blot.

#### Conclusion

**HH0043** is a potent SOS1 inhibitor with a promising preclinical profile. It demonstrates superior in vitro potency and in vivo antitumor efficacy compared to other known SOS1 inhibitors. Its favorable pharmacokinetic properties and significant in vivo target engagement, as evidenced by sustained p-ERK inhibition, support its continued development as a potential therapeutic for KRAS-driven cancers. Further studies are warranted to fully elucidate its clinical potential.

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